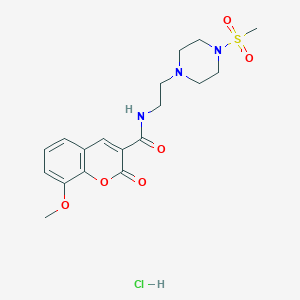

![molecular formula C16H12N2O2 B2986365 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol CAS No. 151055-11-7](/img/structure/B2986365.png)

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the preparation of amide–imine conjugates, which were then used for further synthesis of Mo (VI) complexes . Another study discusses the synthesis and characterization of a single crystal containing Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, NMR, IR, and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the title compound were performed by Hartree‒Fock and density functional theory methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol was heated under reflux for 5 hrs. The resulting precipitate was filtered and recrystallized from ethanol to give the Schiff base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, IR spectrum, and NMR data of a similar compound were reported .Wissenschaftliche Forschungsanwendungen

Chemosensory Applications

The compound 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol and its derivatives have been studied for their applications in chemosensory systems. For instance, Asiri et al. (2018) synthesized the compound and investigated its physicochemical properties, highlighting its utility as a selective and sensitive fluorescent chemosensor for Al3+ ions. This reveals the compound's potential in detecting specific metal ions due to its off–on type fluorescence response (Asiri et al., 2018).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral activities of this compound and its derivatives. Sadia et al. (2021) synthesized a Schiff base ligand derived from this compound, evaluating its potential as an anticancer and antidepressant agent, indicating its broad spectrum of bioactivity. Although the focus was on anticancer and antidepressant properties, the methodology suggests a potential pathway for exploring antimicrobial and antiviral activities (Sadia et al., 2021).

Sensor and Detection Applications

The compound's derivatives have been extensively researched for sensor applications, particularly in the detection of metal ions. Gosavi-Mirkute et al. (2017) synthesized derivatives that showed remarkable selectivity towards Cu2+ ions, with the complexation process being easily observable due to a color change. This demonstrates the compound's applicability in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).

Drug Delivery

The compound has also shown promise in the field of drug delivery. Gardner et al. (2004) investigated the effects of N(1)-substituent variations in polyamine conjugates derived from the compound, aiming to enhance selective delivery into cells via active polyamine transporters. This research suggests the compound's derivatives could be tailored for specific drug delivery mechanisms, especially in targeting cancer cells (Gardner et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol, is a type of Schiff base . Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . Therefore, the primary targets of this compound are likely to be metal ions in biological systems.

Mode of Action

As a Schiff base, this compound can interact with its targets (metal ions) through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group . This interaction can result in the formation of a stable complex between the compound and the metal ion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metal ions can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s ability to form complexes with metal ions, while temperature can influence the rate of these reactions .

Eigenschaften

IUPAC Name |

2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBXJNLRFGQPO-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=C(C=CC=N3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)

![N-[3-[2-(2,4-Difluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2986283.png)

![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)